3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid
Description
Contextualization of 3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic Acid within Heterocyclic Sulfur Chemistry
Heterocyclic sulfur chemistry involves the study of cyclic compounds containing at least one sulfur atom in the ring or as a substituent. Pyridine (B92270) derivatives that are substituted with sulfur-containing functional groups are a significant subclass, widely utilized as drugs, organic materials, and N,S-ligands. researchgate.net this compound is a prime example of this molecular architecture. It integrates three key chemical motifs: a pyridine ring, a flexible thioether (-S-) linkage, and a propanoic acid tail.
The pyridine component is a six-membered aromatic heterocycle, structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. nih.gov This nitrogen atom imparts basicity and polarity, and its non-bonding electron pair can participate in crucial hydrogen bonding with biological receptors. nih.gov The thioether group provides a flexible spacer and can be a site for further chemical modification, while the carboxylic acid group offers a site for salt formation, esterification, or amide bond formation, significantly influencing the molecule's solubility and reactivity.
Below are the key chemical identifiers and properties for this compound. uni.luchemicalbook.com
| Property | Value |
|---|---|
| CAS Number | 23909-07-1 |
| Molecular Formula | C9H11NO2S |
| Molecular Weight | 197.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | KYLBQAZNQIHSNN-UHFFFAOYSA-N |
| Physical Form | Solid |
| Boiling Point (Predicted) | 365.4±27.0 °C |
| Density (Predicted) | 1.24±0.06 g/cm³ |
| pKa (Predicted) | 4.24±0.10 |
Academic Significance of Pyridine-Thioether-Carboxylic Acid Architectures
The combination of a pyridine ring, a thioether bridge, and a carboxylic acid function creates a molecular scaffold of considerable academic interest. Pyridine-containing compounds are integral to a wide range of applications, from pharmaceuticals to agrochemicals. mdpi.commdpi.com The pyridine nucleus itself is a key pharmacophore in numerous approved drugs. nih.govchemijournal.com
The academic significance of the pyridine-thioether-carboxylic acid architecture stems from its versatility:
Medicinal Chemistry: The individual components are known to contribute to biological activity. Carboxylic acids are common in drug molecules, often interacting with basic residues in protein active sites. nih.gov Thioethers are also found in many bioactive compounds and can influence a molecule's pharmacokinetic properties. mdpi.com The pyridine ring can engage in various non-covalent interactions, enhancing binding to biological targets. nih.gov
Coordination Chemistry: The presence of both a nitrogen atom in the pyridine ring and a sulfur atom in the thioether linkage makes these molecules potential bidentate ligands for complexing with metal ions. The carboxylic acid group can also participate in coordination, allowing for the formation of diverse metal-organic frameworks and coordination polymers.
Supramolecular Chemistry: The carboxylic acid group can form robust hydrogen bonds, while the pyridine ring can participate in π-π stacking interactions. nih.gov This allows these molecules to act as versatile building blocks in crystal engineering for the design of new materials with specific structural and functional properties. mdpi.comnih.gov
Overview of Research Paradigms and Investigative Approaches
The study of compounds like this compound involves a combination of synthetic organic chemistry, structural analysis, and computational methods.
Synthesis: The construction of pyridine-thioethers can be achieved through several established synthetic routes. Traditional methods often rely on the nucleophilic aromatic substitution of halopyridines with sulfur nucleophiles (thiols). researchgate.netresearchgate.net Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for forming the crucial carbon-sulfur bond. researchgate.netijarsct.co.in The synthesis of the propanoic acid moiety can be accomplished through various standard organic transformations. For instance, a common approach involves the reaction of a pyridylmethyl thiol with an appropriate three-carbon electrophile containing a carboxylic acid or ester group.
Investigative Approaches: Once synthesized, the structural integrity and purity of these compounds are confirmed using a suite of analytical techniques:
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise connectivity of atoms. Infrared (IR) spectroscopy helps identify key functional groups, such as the carboxylic acid's C=O and O-H stretches. Mass Spectrometry (MS) confirms the molecular weight and can provide information about the molecule's fragmentation pattern. ijarsct.co.in
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, offering insights into bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com
Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT), can be employed to understand the molecule's electronic structure, predict its reactivity, and model its interactions with other molecules or biological targets. mdpi.com
These combined approaches allow researchers to synthesize, characterize, and explore the potential applications of pyridine-thioether-carboxylic acid derivatives in various scientific fields.
Structure
3D Structure
Properties
IUPAC Name |
3-(pyridin-2-ylmethylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)4-6-13-7-8-3-1-2-5-10-8/h1-3,5H,4,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLBQAZNQIHSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Pyridin 2 Ylmethyl Sulfanyl Propanoic Acid
Established Synthetic Pathways to the Core Propanoic Acid Scaffold
The construction of the 3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid framework can be achieved through various synthetic strategies, primarily involving the formation of the thioether linkage. These methods can be broadly categorized into multi-step syntheses and more direct chemo-selective approaches.
Multi-Step Synthesis Strategies
A plausible multi-step synthesis would first involve the preparation of a suitable 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine. This can be synthesized from the readily available 2-methylpyridine (B31789) (α-picoline) through a radical halogenation reaction. Concurrently, 3-mercaptopropanoic acid is commercially available or can be prepared via the addition of hydrogen sulfide (B99878) to acrylic acid. The final step involves the nucleophilic substitution reaction between the 2-(halomethyl)pyridine and 3-mercaptopropanoic acid.
| Step | Reaction | Reactants | Typical Conditions |
| 1 | Halogenation of 2-methylpyridine | 2-methylpyridine, N-chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN), CCl₄, reflux |
| 2 | Thioether formation | 2-(chloromethyl)pyridine, 3-mercaptopropanoic acid | Base (e.g., NaH, NaOH), solvent (e.g., DMF, EtOH) |
This table represents a generalized multi-step synthetic approach based on common organic transformations.
Chemo-Selective Reaction Approaches
More direct and efficient chemo-selective methods focus on the direct coupling of a pyridine-2-ylmethyl synthon with a 3-mercaptopropanoic acid derivative. The most prominent chemo-selective approach is the direct alkylation of 3-mercaptopropanoic acid with a 2-(halomethyl)pyridine. This reaction takes advantage of the high nucleophilicity of the thiol group, which selectively attacks the electrophilic carbon of the chloromethyl group, leading to the formation of the desired thioether linkage.
The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-(chloromethyl)pyridine | 3-mercaptopropanoic acid | Sodium hydroxide | Ethanol/Water | This compound |
| 2-(bromomethyl)pyridine | 3-mercaptopropanoic acid | Sodium ethoxide | Ethanol | This compound |
This table illustrates a chemo-selective synthesis based on the nucleophilic substitution reaction.
Functional Group Interconversions and Derivatization Strategies
The presence of three distinct functional handles—the carboxylic acid, the pyridine (B92270) ring, and the sulfanyl (B85325) linkage—in this compound allows for a wide range of chemical modifications.
Esterification and Amidation Reactions
The carboxylic acid moiety is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a molecule.
Esterification: Standard esterification procedures can be readily applied. For instance, reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) under dehydrating conditions yields the corresponding ester. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.
Amidation: Similarly, amides can be prepared by reacting the carboxylic acid with an amine using a suitable coupling agent. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). The acyl chloride intermediate can also be reacted with an amine to form the amide.
| Reaction | Reagents | Product Class |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Esters |
| Amidation | Amine, Coupling agent (e.g., EDC, HOBt) | Amides |
This table summarizes common derivatization reactions of the carboxylic acid group.
Modification of the Pyridine Heterocycle
The pyridine ring offers another site for chemical modification. The nitrogen atom can undergo N-alkylation or N-oxidation, which can influence the electronic properties and biological activity of the molecule.
N-oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation increases the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to nucleophilic attack.
N-alkylation: The lone pair of electrons on the pyridine nitrogen allows for N-alkylation with alkyl halides to form pyridinium (B92312) salts. This modification introduces a positive charge into the molecule, which can significantly alter its solubility and interactions with biological targets.
| Transformation | Reagent | Product |
| N-oxidation | m-CPBA or H₂O₂ | 3-[(1-oxido-pyridin-1-ium-2-ylmethyl)sulfanyl]propanoic acid |
| N-alkylation | Alkyl halide (e.g., CH₃I) | 2-{[(2-carboxyethyl)sulfanyl]methyl}-1-methylpyridin-1-ium halide |
This table illustrates potential modifications of the pyridine ring.
Transformations at the Sulfanyl Linkage
The sulfanyl (thioether) linkage is susceptible to oxidation, providing access to the corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit different chemical and physical properties, including increased polarity and hydrogen bonding capacity.
The oxidation of the thioether to a sulfoxide (B87167) can be achieved using mild oxidizing agents, such as one equivalent of hydrogen peroxide or sodium periodate. Further oxidation of the sulfoxide to the sulfone typically requires stronger oxidizing conditions or an excess of the oxidizing agent. The stepwise oxidation allows for the selective preparation of either the sulfoxide or the sulfone.
| Starting Material | Oxidizing Agent | Product |
| This compound | H₂O₂ (1 equiv.) | 3-[(Pyridin-2-ylmethyl)sulfinyl]propanoic acid (Sulfoxide) |
| This compound | H₂O₂ (excess) or KMnO₄ | 3-[(Pyridin-2-ylmethyl)sulfonyl]propanoic acid (Sulfone) |
This table outlines the oxidation reactions at the sulfanyl linkage.
Exploration of Novel Synthetic Methodologies for Related Analogs
The synthesis of analogs of this compound often requires innovative approaches to construct the core structural motifs and introduce diverse functional groups. Modern synthetic chemistry provides a powerful toolkit, with catalyst-mediated coupling reactions and stereoselective synthesis standing out as particularly impactful strategies. These methodologies enable the creation of complex molecular architectures from simpler, readily available starting materials, often with high degrees of control over the chemical structure and stereochemistry.
Catalyst-mediated reactions are fundamental to modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-S, C-N, C-O) bonds with high efficiency and selectivity. For analogs of this compound, these reactions are crucial for forging the key thioether linkage, modifying the pyridine ring, or constructing the propanoic acid side chain.
Palladium-catalyzed cross-coupling reactions, for instance, offer a versatile platform for creating analogs. A notable strategy involves the direct arylation of weakly acidic C(sp³)–H bonds, such as those on a methyl group attached to a pyridine ring. Research has demonstrated the successful mono- and diarylation of 4-pyridylmethyl ethers with various aryl bromides using a Palladium-NIXANTPHOS catalyst system. This approach, which involves a deprotonation cross-coupling process (DCCP), could be adapted to form C-S bonds by using sulfur-based nucleophiles, providing a direct route to the pyridylmethyl thioether core. nih.gov
Copper catalysis also presents a powerful tool for the synthesis of thioether analogs. Methods have been developed for the copper-catalyzed coupling of both aryl and alkyl aldehydes with thiols to form thioesters, which are versatile intermediates. rsc.org Furthermore, copper-catalyzed protocols for trifluoromethyl thiolation have been established, enabling the synthesis of vinyl trifluoromethyl thioethers from vinyl iodides with high efficiency. nih.gov These methodologies highlight the potential of copper catalysts to mediate the formation of the C–S bond central to the structure of these analogs.
Rhodium catalysts have been employed in the hydrothiolation of alkynes, a reaction that forms vinyl sulfides. organic-chemistry.org The regioselectivity of this transformation can be controlled by the choice of ligand on the rhodium center, allowing for the synthesis of either linear or branched products. nih.gov This method could be utilized to introduce a functionalized sulfur-containing side chain that can be subsequently converted to the desired propanoic acid moiety. Another innovative rhodium-catalyzed method involves the transannulation of 1,2,3-thiadiazoles with alkenes to regioselectively synthesize dihydrothiophenes and thiophenes, which are valuable sulfur-containing heterocycles. organic-chemistry.orgnih.gov
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(NIXANTPHOS) | 4-Pyridylmethyl ether, Aryl bromide | Diarylated 4-pyridylmethyl ether | C(sp³)–H activation; High yields for various aryl bromides. nih.gov |
| Copper(I) salt | Aldehyde, Thiol | Thioester | C–S bond formation in water; Tolerates diverse functional groups. rsc.org |
| [Rh(μ-Cl)(IPr)(olefin)]₂ | Alkyne, Thiol | Vinyl sulfide | High activity under mild conditions; Ligand-controlled regioselectivity. nih.gov |
| [Rh(COD)Cl]₂ / DPPF | 1,2,3-Thiadiazole, Alkene | Dihydrothiophene | High regioselectivity; Broad substrate scope. organic-chemistry.org |
The synthesis of chiral molecules, which are non-superimposable on their mirror images, is of paramount importance as stereochemistry often dictates biological activity and material properties. For analogs of this compound, introducing chirality can be achieved by modifying the pyridine ring to a chiral piperidine (B6355638) or by creating a stereocenter on the propanoic acid side chain.
A dominant and powerful strategy for creating chiral analogs is the catalytic asymmetric dearomatization of the pyridine ring. This approach transforms the flat, aromatic pyridine into a three-dimensional, chiral piperidine or dihydropyridine (B1217469) core. One of the most innovative methods in this area utilizes a chiral copper hydride (CuH) catalyst. This system facilitates the direct C-C bond-forming dearomatization of unactivated pyridines with olefin-derived nucleophiles. nih.govfigshare.comnih.gov This reaction proceeds without the need for stoichiometric pre-activation of the pyridine ring, a significant advantage in terms of efficiency and atom economy. The resulting enantioenriched N-silyl-1,4-dihydropyridines can be further transformed, for example, by reduction to yield chiral piperidines, which can then be functionalized with the desired side chain. mdpi.com
Once a chiral piperidine ring is formed, site-selective and stereoselective C-H functionalization can be employed to introduce the (methylsulfanyl)propanoic acid chain or a suitable precursor. Dirhodium catalysts have proven to be exceptionally effective for this purpose. By carefully selecting the chiral ligands on the rhodium center and the nitrogen-protecting group on the piperidine, it is possible to direct the insertion of a donor/acceptor carbene to the C2, C3, or C4 position with high regio- and stereocontrol. nih.govnih.gov This allows for the precise construction of positional isomers of the target chiral analogs.
Alternative approaches build the chiral piperidine ring from acyclic precursors. Chiral phosphoric acids have emerged as versatile organocatalysts for asymmetric intramolecular aza-Michael cyclizations, which can produce substituted piperidines with high enantioselectivity. whiterose.ac.uk Similarly, the nitro-Mannich reaction has been used to construct functionalized piperidines with multiple contiguous stereocenters. researchgate.net These methods provide access to a diverse range of chiral piperidine scaffolds that can serve as key intermediates for the synthesis of complex analogs.
| Methodology | Catalyst/Reagent | Precursor | Chiral Product | Key Features |
| Asymmetric Dearomatization | Chiral Copper Hydride (CuH) | Pyridine, Styrene | Enantioenriched 1,4-Dihydropyridine | No pre-activation of pyridine needed; High enantioselectivity. nih.govfigshare.com |
| C-H Functionalization | Chiral Dirhodium Complex | N-Protected Piperidine | Site-selectively functionalized piperidine | Catalyst and protecting group control regioselectivity (C2, C3, or C4). nih.govnih.gov |
| Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | Acyclic Amino-thioester | Substituted Chiral Piperidine | Organocatalytic; High yields and enantioselectivities. whiterose.ac.uk |
| Nitro-Mannich Reaction | Base | Nitroalkane, Imine | Polysubstituted Chiral Piperidine | Creates multiple contiguous stereocenters. researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlating Structural Modifications with Research Utility
The pyridine (B92270) ring is a cornerstone of many biologically active compounds, primarily due to its ability to engage in various non-covalent interactions. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to biological macromolecules. nih.gov The aromatic nature of the ring also allows for π-π stacking interactions with aromatic residues in target proteins.
The position and nature of substituents on the pyridine ring can dramatically alter these interactions. For instance, the introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., halogens) can modulate the electron density of the ring, thereby influencing its hydrogen bonding capacity and aromatic interactions. nih.gov Studies on other pyridine derivatives have shown that the presence and positioning of groups like -OMe, -OH, and -NH₂ can enhance biological activities, whereas bulky groups or halogens might lead to a decrease in activity. nih.govnih.gov
The structural influence of halogen atoms, for example, has been shown to increase in the order of Cl < Br < I, which corresponds to the increasing size of the σ-hole, a region of positive electrostatic potential on the halogen atom that can interact with nucleophiles. nih.gov These modifications can guide the design of analogs with tailored binding affinities and specificities.
Table 1: Potential Impact of Pyridine Ring Substituents on Molecular Interactions
| Substituent Type | Example | Potential Effect on Interaction | Reference |
| Electron-Donating | -OCH₃, -OH, -NH₂ | Enhance hydrogen bonding and π-π stacking | nih.govnih.gov |
| Electron-Withdrawing | -Cl, -Br, -I | Modulate electrostatic potential, potential for halogen bonding | nih.gov |
| Bulky Groups | -C(CH₃)₃ | May cause steric hindrance, reducing binding affinity | nih.gov |
This table is generated based on general principles of medicinal chemistry and findings from related pyridine derivatives.
The length of the alkyl chain is a key determinant of the molecule's flexibility and its ability to adopt an optimal conformation for binding to a target. A shorter or longer chain would alter the spatial relationship between the pyridine ring and the carboxylic acid group, which could be detrimental or beneficial for activity. Research on other classes of compounds has demonstrated that increasing alkyl chain length can sometimes lead to increased toxicity. researchgate.net The flexibility of the thioether linkage allows the molecule to orient its key binding groups to fit into a binding pocket.
The nature of the linkage itself is also significant. Replacing the sulfur atom with an oxygen (ether) or a nitrogen (amine) would change the bond angles, polarity, and hydrogen bonding potential of the linker region, thereby affecting the molecule's biological profile.
Table 2: Hypothetical Influence of Alkyl Chain and Linkage Modifications
| Modification | Potential Impact |
| Shortening alkyl chain (e.g., acetic acid) | Decreased flexibility, altered distance between key functional groups |
| Lengthening alkyl chain (e.g., butanoic acid) | Increased flexibility and lipophilicity, potentially altered binding mode |
| Replacing thioether with ether (-O-) | Increased polarity, altered bond angles and rotational freedom |
| Replacing thioether with amine (-NH-) | Introduction of a hydrogen bond donor, altered basicity and polarity |
This table presents hypothetical scenarios to illustrate the importance of the linker in SAR studies.
The carboxylic acid group is a crucial pharmacophore in many drugs, primarily due to its ability to act as a strong hydrogen bond donor and acceptor. nih.gov In 3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid, this moiety is likely to be a key player in target recognition, potentially forming strong ionic interactions or hydrogen bonds with positively charged or polar residues (e.g., arginine, lysine, histidine) in a binding site.
The acidic nature of this group means it will likely be deprotonated at physiological pH, forming a carboxylate anion. This negative charge can be critical for anchoring the molecule to a specific location on its target protein. Esterification or amidation of the carboxylic acid would neutralize this charge and remove its hydrogen bond donating ability, which would be expected to have a profound impact on its biological activity. Such modifications are often used in SAR studies to confirm the importance of the acidic proton and the negative charge for target interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Research Outcomes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to guide the design of new analogs. mdpi.comresearchgate.net
These models work by aligning a set of structurally related molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) for each. mdpi.com Statistical methods, such as partial least squares (PLS), are then used to correlate these descriptors with the observed biological activity. mdpi.com A reliable QSAR model, typically validated by a high cross-validation coefficient (q² > 0.7), can predict the activity of novel, unsynthesized compounds. mdpi.com
For instance, a CoMFA model might reveal that increased steric bulk in a certain region of the molecule is detrimental to activity, while a CoMSIA model could indicate that a stronger hydrogen bond acceptor at a specific position on the pyridine ring would be beneficial. mdpi.com These insights provide a rational basis for the design of new derivatives with improved research utility, potentially reducing the time and cost associated with traditional trial-and-error synthesis and testing. While specific QSAR models for this compound are not publicly available, the principles derived from studies on other pyridine-containing molecules are highly applicable. nih.govmdpi.com
Table 3: Common Descriptors in 3D-QSAR and Their Significance
| Descriptor | Type | Significance in Molecular Interaction |
| Steric Fields | CoMFA/CoMSIA | Describes the shape and size of the molecule, highlighting regions where bulk is favored or disfavored. |
| Electrostatic Fields | CoMFA/CoMSIA | Maps the distribution of charge, indicating where positive or negative potentials are important for binding. |
| Hydrophobic Fields | CoMSIA | Identifies regions where hydrophobic (non-polar) character enhances activity. |
| Hydrogen Bond Donor Fields | CoMSIA | Pinpoints areas where the ability to donate a hydrogen bond is crucial for interaction. |
| Hydrogen Bond Acceptor Fields | CoMSIA | Indicates regions where accepting a hydrogen bond is important for binding. |
Computational and Theoretical Chemistry Investigations of 3 Pyridin 2 Ylmethyl Sulfanyl Propanoic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of a molecule. researchgate.netmdpi.com These computational techniques are employed to optimize the molecular geometry, determine electronic properties, and predict chemical behavior. nih.gov For 3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid, methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) would be used to calculate its ground state structure and various chemical descriptors. researchgate.net
Such calculations provide insights into the molecule's stability and reactivity through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical stability of the molecule. mdpi.com These calculations also yield other important electronic properties, as illustrated in the table below.
Table 1: Illustrative Quantum Chemical Parameters for this compound Note: These values are representative examples of parameters typically obtained from DFT calculations and are not based on published data for this specific molecule.
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released when an electron is added |
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis is performed to identify the stable, low-energy conformations and to understand the energy barriers that separate them. nih.gov This process involves systematically rotating the molecule's single bonds and calculating the energy of each resulting structure to map out the potential energy surface.
This analysis reveals the most probable shapes the molecule will adopt. The identification of distinct conformation classes is a crucial step in establishing structure-function relationships. nih.gov The results are often visualized as a multidimensional energy landscape, where valleys represent stable conformers and peaks represent the transition states between them. nih.gov Understanding this landscape is essential for predicting how the molecule might fit into a protein's binding site.
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and identify its reactive sites. researchgate.netchemrxiv.org An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. researchgate.net Typically, red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential) prone to nucleophilic attack. Green or yellow areas represent neutral or weakly charged regions. researchgate.net
For this compound, an MEP map would likely show:
Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, highlighting these as sites for hydrogen bond acceptance and interaction with positive charges. chemrxiv.org
Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid's hydroxyl group, indicating its role as a hydrogen bond donor. This analysis is crucial for predicting noncovalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets. researchgate.net
Molecular Docking Simulations for Putative Binding Site Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein, to form a stable complex. nih.govnih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and proposing potential binding modes. researchgate.netresearchgate.net For this compound, docking simulations would be performed against a specific protein target to predict how it might interact at a molecular level.
Once a ligand is docked into a protein's active site, the resulting complex is analyzed to identify key interactions that stabilize the binding. researchgate.net These interactions can include:
Hydrogen Bonds: Formed between the ligand's hydrogen bond donors (like the -OH group) and acceptors (like the carbonyl oxygen or pyridine nitrogen) and corresponding residues in the protein.
Hydrophobic Interactions: Occurring between the nonpolar parts of the ligand, such as the pyridine ring, and hydrophobic amino acid residues.
Pi-Alkyl or Pi-Pi Stacking: Involving the aromatic pyridine ring interacting with alkyl groups or other aromatic residues in the protein. researchgate.net
Table 2: Example of Predicted Interactions for this compound in a Hypothetical Protein Active Site Note: This table is for illustrative purposes only.
| Ligand Moiety | Protein Residue | Interaction Type |
| Carboxylic Acid (-COOH) | Arginine (Arg) | Hydrogen Bond, Salt Bridge |
| Pyridine Nitrogen | Serine (Ser) | Hydrogen Bond |
| Pyridine Ring | Phenylalanine (Phe) | Pi-Pi Stacking |
| Propanoic Chain | Valine (Val) | Hydrophobic Interaction |
Prediction of Binding Modes and Affinities
A key outcome of molecular docking is the prediction of one or more likely binding modes, or poses, of the ligand within the receptor's binding site. nih.gov Docking algorithms use scoring functions to rank these different poses, providing an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.netu-strasbg.fr The pose with the lowest (most favorable) binding energy is generally considered the most probable binding mode. nih.gov
Accurate prediction of binding affinity is a major goal in computer-aided drug design. nih.gov While docking scores provide a useful estimate, more rigorous methods may be needed for precise affinity prediction. arxiv.org The predicted binding mode provides a structural hypothesis for how the molecule exerts its biological effect, which can guide further experimental studies.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of this complex over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the complex's flexibility and the persistence of key interactions. nih.gov
The stability of the docked complex is often assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the complex is in a stable equilibrium. plos.org Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify which parts of the protein or ligand are more flexible. plos.org These simulations confirm the stability of the binding mode predicted by docking and provide deeper insight into the thermodynamics of the interaction. nih.gov
Due to a lack of specific research data on the computational and theoretical chemistry of this compound, an article detailing its trajectory analysis, conformational changes, and solvent effects on molecular recognition cannot be generated at this time.
To provide a thorough, informative, and scientifically accurate article as requested, access to specific molecular dynamics simulations, quantum chemistry calculations, and molecular recognition studies involving this particular compound would be necessary. Without such foundational research, the generation of content that adheres to the strict requirements of the prompt is not possible.
Mechanistic Studies of Molecular Interactions in Biological Systems Non Clinical
Fundamental Research on Cellular Pathway Modulation:Research on the fundamental effects of 3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid on cellular pathways is not present in the current body of scientific literature.
Investigation of Biochemical Cascade Perturbations
There is currently no available data from published scientific literature detailing the investigation of biochemical cascade perturbations by this compound. Studies analyzing its potential to modulate specific signaling pathways, enzyme activities, or metabolic networks have not been reported.
Gene Expression and Cellular Response Studies in Research Models
Information regarding the effect of this compound on gene expression and cellular responses in research models is not present in the current body of scientific literature. Consequently, there are no findings on how this specific compound may alter transcriptional activities or induce specific cellular phenotypes.
Antimicrobial Mechanism Research
While direct antimicrobial studies on this compound are absent, its broader chemical class—pyridine (B92270) derivatives—is well-known for a wide range of therapeutic properties, including antimicrobial activity. nih.govopenaccessjournals.com The pyridine nucleus is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.gov Its inclusion in a molecule can improve water solubility and provide a specific geometry for interacting with biological targets. nih.govopenaccessjournals.com
Fundamental Basis of Growth Inhibition
The fundamental basis of microbial growth inhibition for this compound has not been determined. For the wider class of pyridine derivatives, growth inhibition can stem from various mechanisms. The synthesis of novel pyridine and thienopyridine derivatives has produced compounds with significant activity against strains like E. coli, B. mycoides, and C. albicans, though the precise mechanisms were not fully elucidated. researchgate.net The structure of each derivative dictates its specific target and inhibitory action. nih.gov
The table below summarizes the antimicrobial activities of various pyridine derivatives, illustrating the general potential of this chemical class. Note that the target compound, this compound, is not included due to a lack of data.
Table 1: Examples of Antimicrobial Activity in Pyridine Derivatives
| Compound Class/Derivative | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| Mannich pyrol-pyridine bases | E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates | Moderate antimicrobial activity | nih.gov |
| Alkyl pyridinol compounds | Gram-positive bacteria (e.g., MRSA) | Bactericidal activity, membrane damage | mdpi.com |
| Thiazole-based hydrazides with pyridine | Various bacterial and fungal strains | Effective against all tested strains | |
| Pyridinethione derivatives | Various bacteria | Active against tested strains | nih.gov |
Applications As Research Probes and Tools in Academic Disciplines
Utilization in Proteomics Research and Target Identification
Currently, there is a lack of specific studies detailing the use of 3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid in proteomics research. However, compounds with similar structures are sometimes employed in this field. For instance, small molecules can be immobilized on a solid support to create affinity probes, which are used to isolate and identify their protein binding partners from a complex biological sample. This is a common strategy in chemical proteomics for target deconvolution.
One proteomics method involves using an immobilized ligand, such as a pyrido[2,3-d]pyrimidine (B1209978) derivative, as an affinity probe to identify the human protein kinases that are affected by this class of compounds. nih.gov This approach has been successful in identifying new targets for kinase inhibitors and revealing previously unknown therapeutic applications. nih.gov Given its reactive carboxylic acid handle, this compound could potentially be functionalized and immobilized to a resin to serve as a similar affinity probe for identifying its molecular targets.
Development as Chemical Probes for Signal Transduction Pathways
A chemical probe is a selective small-molecule modulator of a protein's function that enables the study of its molecular target in biochemical, cell-based, or animal models. While this compound has not been characterized as a chemical probe, its structure contains moieties found in other bioactive molecules. The pyridine (B92270) ring is a common scaffold in many pharmaceuticals and research chemicals, known to participate in various biological interactions.
The development of a chemical probe requires extensive characterization to ensure potency, selectivity, and a well-understood mechanism of action. Without such studies, the utility of this compound as a reliable tool for interrogating signal transduction pathways remains theoretical.
Role in Synthetic Biology and Biotechnology Research
The pyridine scaffold is of significant interest in medicinal chemistry and drug design due to its presence in a wide array of bioactive compounds. nih.govresearchgate.net Pyridine-containing molecules have been explored for a vast range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. researchgate.net
In the context of synthetic biology, novel molecules can be designed and synthesized to modulate biological circuits or create new biological functions. While there are no specific reports on the use of this compound in this area, its structure could serve as a starting point for the synthesis of a library of related compounds to be screened for desired biological activities. For example, derivatives of 3-sulfanylpropanoic acid have been investigated as potential antimicrobial agents.
Contribution to Material Science
The functional groups within this compound make it a candidate for applications in supramolecular chemistry and material science. The pyridine ring can participate in π-π stacking interactions and can be protonated or coordinated to metal ions. mdpi.com The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming robust supramolecular synthons, such as the well-known carboxylic acid···pyridine hydrogen bond. acs.org
These non-covalent interactions are fundamental to the construction of self-assembling molecular architectures and crystal engineering. mdpi.com Pyridine-based ligands are extensively used to create coordination compounds with diverse structural topologies and potential applications in areas like catalysis and optics. mdpi.com The combination of the pyridine and carboxylic acid moieties within the same molecule allows for the potential formation of complex hydrogen-bonded networks or coordination polymers.
Advanced Characterization and Analytical Methodologies for 3 Pyridin 2 Ylmethyl Sulfanyl Propanoic Acid and Its Analogs
Spectroscopic Analysis for Structural Elucidation (e.g., Advanced NMR techniques, High-Resolution Mass Spectrometry)
Spectroscopic techniques are fundamental for the unambiguous determination of a molecule's structure. Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of 3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid, confirming the connectivity of the pyridine (B92270) ring, the methylene (B1212753) bridge, the sulfur atom, and the propanoic acid chain.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. This is crucial for confirming the molecular formula, C₉H₁₁NO₂S. However, specific ¹H NMR, ¹³C NMR, or HRMS spectral data and their interpretations for this compound are not available in the searched resources.
Table 1: Hypothetical Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the pyridine ring, the methylene group adjacent to the sulfur, the methylene groups of the propanoic acid chain, and the acidic proton. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the methylene carbons, and the carbonyl carbon of the carboxylic acid. |
| HRMS | A precise mass measurement confirming the elemental formula C₉H₁₁NO₂S. |
Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) would be a suitable technique for analyzing the purity of the polar, non-volatile this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
Gas Chromatography (GC) would likely be less suitable for the direct analysis of this compound due to its low volatility and thermal lability. Derivatization to a more volatile ester form might be necessary for GC analysis. Specific retention times, column types, and mobile phase compositions for the analysis of this compound have not been reported in the available literature.
Table 2: Illustrative HPLC Method Parameters for a Pyridine-Carboxylic Acid Analog
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Not Available for Target Compound |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. To date, a crystal structure for this compound has not been deposited in crystallographic databases. The analysis of crystal structures of closely related pyridine-thioether compounds could offer insights into the likely solid-state conformation and packing motifs.
Advanced Techniques for Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful for studying the binding interactions of a molecule with a target, such as a protein or other biomolecule. SPR can provide real-time data on the kinetics (association and dissociation rates) and affinity of an interaction. ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Given the presence of a pyridine ring and a carboxylic acid group, this compound could potentially interact with various biological targets. However, no studies employing SPR or ITC to investigate the binding properties of this specific compound have been found. Research on other pyridine-containing carboxylic acids has utilized these techniques to explore their interactions with enzymes and receptors.
Table 3: Key Parameters from Interaction Studies
| Technique | Measurable Parameters |
| Surface Plasmon Resonance (SPR) | Association rate constant (kₐ), Dissociation rate constant (kₒ), Equilibrium dissociation constant (Kₒ) |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kₐ), Enthalpy Change (ΔH), Stoichiometry (n), Entropy Change (ΔS) |
Future Research Trajectories and Interdisciplinary Opportunities
Design of Next-Generation Molecular Scaffolds Based on 3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic Acid
The molecular framework of this compound is a "privileged scaffold," a concept central to medicinal chemistry where certain structural motifs appear in drugs targeting a variety of receptors. researchgate.net The pyridine (B92270) ring, in particular, is a component in over 7,000 existing drug molecules of medicinal importance. nih.gov This scaffold can be systematically modified to generate extensive libraries of new chemical entities with diverse pharmacological profiles.
Future design strategies will likely focus on several key areas of modification:
Pyridine Ring Substitution: The addition of various substituents (e.g., halogens, alkyl, alkoxy, or amino groups) to the pyridine ring can modulate the compound's electronic properties, basicity, and steric profile. These changes can fine-tune binding interactions with biological targets and improve pharmacokinetic properties.
Thioether Linkage Modification: The thioether bond provides flexibility and can be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing new hydrogen bonding capabilities. researchgate.netmdpi.com Replacing the sulfur atom with other linkers (e.g., an amine or an ether) can also be explored to alter the molecule's conformational freedom and polarity.
Carboxylic Acid Bioisosteres: The terminal carboxylic acid group is a key interaction point, often forming salt bridges or hydrogen bonds. It can be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides to enhance metabolic stability, cell permeability, or target affinity.
These systematic modifications, guided by structure-activity relationship (SAR) studies, will enable the development of next-generation compounds. nih.gov For example, derivatives of pyridin-2-ylmethanamine (B45004) have been explored as potent and orally active agonists at 5-HT1A receptors, demonstrating the therapeutic potential of this structural class. nih.gov
| Modification Site | Proposed Change | Rationale and Desired Outcome |
|---|---|---|
| Pyridine Ring | Introduction of electron-withdrawing or -donating groups | Modulate pKa, improve binding affinity, alter metabolic stability. |
| Thioether Linkage | Oxidation to sulfoxide or sulfone | Increase polarity, introduce hydrogen bond accepting capabilities. |
| Propanoic Acid Chain | Varying chain length or introducing rigidity | Optimize spatial orientation of terminal functional group. |
| Carboxylic Acid | Replacement with bioisosteres (e.g., tetrazole) | Enhance metabolic stability and oral bioavailability. |
Integration with High-Throughput Screening Methodologies for Academic Discovery
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target. A library of compounds derived from the this compound scaffold could be a valuable resource for academic and industrial drug discovery campaigns. The structural diversity that can be built around this core makes it suitable for screening against a wide range of targets.
Future efforts could involve:
Combinatorial Synthesis: Developing efficient synthetic routes to create large, diverse libraries of analogues. This could involve parallel synthesis techniques to rapidly generate hundreds of distinct compounds.
Assay Development: Designing and validating robust HTS assays to identify compounds that modulate the activity of specific enzymes or receptors. Given the presence of the pyridine moiety, targets could include kinases, metalloproteinases, or G-protein coupled receptors.
Screening Campaigns: Executing large-scale screening campaigns to identify "hit" compounds. For example, a library of pyridine derivatives could be screened against enzymes involved in hydrogen sulfide (B99878) biosynthesis, which are implicated in various diseases. nih.gov Subsequent "hit-to-lead" optimization would then focus on improving the potency and selectivity of the most promising compounds. nih.gov
| Step | Description | Key Considerations |
|---|---|---|
| 1. Library Generation | Synthesize a diverse library of this compound derivatives. | Focus on chemical diversity and drug-like properties. |
| 2. Target Selection | Choose a biologically relevant target (e.g., a specific kinase or protease). | Ensure the target is validated and amenable to HTS. |
| 3. Primary Screen | Test the entire library at a single concentration to identify initial hits. | Optimize assay conditions to minimize false positives and negatives. |
| 4. Dose-Response Analysis | Re-test primary hits at multiple concentrations to confirm activity and determine potency (e.g., IC50). | Prioritize compounds with high potency and efficacy. |
| 5. Secondary Assays | Use orthogonal assays to rule out non-specific activity and confirm the mechanism of action. | Confirm target engagement and selectivity. |
Exploration of Chemoinformatic and AI-Driven Drug Discovery Paradigms
The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical and biological datasets. nih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold to accelerate the discovery of new drug candidates. mdpi.com
Future interdisciplinary research could leverage:
Virtual Screening: Using computational models of a target protein, vast virtual libraries of derivatives can be screened to predict which compounds are most likely to bind. This significantly reduces the number of compounds that need to be synthesized and tested in the lab.
Quantitative Structure-Activity Relationship (QSAR): AI and machine learning algorithms can be trained on existing data to build models that predict the biological activity of new, unsynthesized compounds based on their chemical structure. mdpi.com This data-driven approach can guide the design of more potent and selective molecules. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules that are optimized for a specific target profile. deep-pharma.tech Starting with the this compound scaffold, these models could suggest novel modifications that human chemists might not have considered. ethz.ch
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. AI models can predict these properties from the molecular structure, helping to prioritize compounds with favorable drug-like characteristics.
| Computational Approach | Objective | Expected Output |
|---|---|---|
| Molecular Docking | Predict the binding mode and affinity of derivatives to a target protein. | A ranked list of compounds based on predicted binding energy. |
| Machine Learning (QSAR) | Develop predictive models of biological activity. | Identification of key structural features that drive activity. |
| Generative AI | Design novel molecules with desired properties. | New chemical structures optimized for potency and selectivity. |
| ADMET Modeling | Predict pharmacokinetic and toxicity profiles. | Early identification of compounds with poor drug-like properties. |
Contribution to Fundamental Understanding of Biological Processes
Beyond its therapeutic potential, this compound and its derivatives can be developed into chemical probes to investigate fundamental biological processes. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in living systems.
Future research could focus on:
Target Identification: Using techniques like chemical proteomics, derivatives of the scaffold could be used to "fish out" their binding partners from cell lysates, potentially identifying novel drug targets.
Pathway Elucidation: By selectively inhibiting a specific enzyme, a chemical probe can help to unravel its role in complex signaling pathways. For instance, a selective inhibitor could clarify the specific contribution of that enzyme to a disease process.
Imaging Probes: By attaching a fluorescent tag to the scaffold, it may be possible to create imaging agents that allow for the visualization of a specific target protein within cells or tissues.
The development of highly selective and potent probes based on this scaffold would provide invaluable tools for the academic community, enabling a deeper understanding of the molecular basis of health and disease.
Q & A
Q. What are the established synthetic routes for 3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid, and how do reaction conditions influence yield and purity?
Synthesis typically involves thiol-ene coupling or nucleophilic substitution between pyridinylmethyl thiols and activated propanoic acid derivatives. Key steps include:
- Thiol protection : Use of tert-butyl or benzyl groups to prevent oxidation during synthesis .
- Coupling agents : Employing carbodiimides (e.g., EDC) or Mitsunobu conditions for sulfur-carbon bond formation .
- Deprotection : Acidic (TFA) or reductive (H₂/Pd) cleavage to yield the final product .
Yield optimization requires precise stoichiometric control of the pyridinylmethyl thiol and temperature moderation (20–40°C) to minimize side reactions like disulfide formation .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the thioether linkage (δ 2.8–3.2 ppm for SCH₂) and pyridinyl aromatic protons .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 226.06) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect sulfoxide byproducts .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its interaction with biological targets?
The compound’s stereochemistry (e.g., (R)- or (S)-configurations) affects binding to enzymes like phosphodiesterases or neprilysin. For example:
- (S)-enantiomers may exhibit higher affinity due to optimal spatial alignment with hydrophobic pockets in enzyme active sites .
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution to separate enantiomers for activity assays .
- X-ray crystallography : Resolves binding modes, revealing hydrogen bonds between the pyridinyl nitrogen and catalytic residues (e.g., Glu or Asp in enzymes) .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?
Discrepancies often arise from:
- Metabolic instability : The thioether group may undergo oxidation in vivo, reducing bioavailability. Use LC-MS/MS to track sulfoxide metabolites .
- Solubility limitations : Poor aqueous solubility at physiological pH can skew in vitro assays. Formulate with cyclodextrins or PEG-based carriers to enhance dissolution .
- Protein binding : Serum albumin may sequester the compound. Validate free concentration using ultrafiltration or equilibrium dialysis .
Q. How can computational methods predict the binding modes of this compound with enzymes like phosphodiesterases?
- Molecular docking (AutoDock Vina) : Models interactions between the pyridinyl group and aromatic residues (e.g., Phe, Tyr) in enzyme pockets .
- Molecular dynamics (GROMACS) : Simulates stability of ligand-enzyme complexes over 100 ns trajectories, identifying critical hydrogen bonds and hydrophobic contacts .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes due to structural modifications (e.g., replacing sulfur with oxygen) .
Methodological Notes
- Contradiction analysis : When conflicting data arise (e.g., variable IC₅₀ values), validate assay conditions (pH, ionic strength) and confirm compound stability using TGA/DSC .
- Stereochemical integrity : Monitor racemization during synthesis via polarimetry or circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
